molecular formula C18H23N5O2S B5336286 N~3~-(5-benzyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide

N~3~-(5-benzyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide

Cat. No.: B5336286
M. Wt: 373.5 g/mol
InChI Key: AUKXIQZULHJLAM-UHFFFAOYSA-N
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Description

N~3~-(5-benzyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide is a complex organic compound that features a 1,3,4-thiadiazole ring, a piperidine ring, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(5-benzyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide typically involves the reaction of 5-benzyl-1,3,4-thiadiazol-2-amine with dimethylpiperidine-1,3-dicarboxylic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used, and the reaction mixture is often stirred at low temperatures to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N~3~-(5-benzyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N3-(5-benzyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~3~-(5-benzyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide is unique due to its combination of a thiadiazole ring and a piperidine ring, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various applications.

Properties

IUPAC Name

3-N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2S/c1-22(2)18(25)23-10-6-9-14(12-23)16(24)19-17-21-20-15(26-17)11-13-7-4-3-5-8-13/h3-5,7-8,14H,6,9-12H2,1-2H3,(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKXIQZULHJLAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCCC(C1)C(=O)NC2=NN=C(S2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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